Stearyl erucate Stearyl erucate
Brand Name: Vulcanchem
CAS No.: 86601-84-5
VCID: VC17079955
InChI: InChI=1S/C40H78O2/c1-3-5-7-9-11-13-15-17-19-21-22-23-24-26-28-30-32-34-36-38-40(41)42-39-37-35-33-31-29-27-25-20-18-16-14-12-10-8-6-4-2/h17,19H,3-16,18,20-39H2,1-2H3/b19-17-
SMILES:
Molecular Formula: C40H78O2
Molecular Weight: 591.0 g/mol

Stearyl erucate

CAS No.: 86601-84-5

Cat. No.: VC17079955

Molecular Formula: C40H78O2

Molecular Weight: 591.0 g/mol

* For research use only. Not for human or veterinary use.

Stearyl erucate - 86601-84-5

Specification

CAS No. 86601-84-5
Molecular Formula C40H78O2
Molecular Weight 591.0 g/mol
IUPAC Name octadecyl (Z)-docos-13-enoate
Standard InChI InChI=1S/C40H78O2/c1-3-5-7-9-11-13-15-17-19-21-22-23-24-26-28-30-32-34-36-38-40(41)42-39-37-35-33-31-29-27-25-20-18-16-14-12-10-8-6-4-2/h17,19H,3-16,18,20-39H2,1-2H3/b19-17-
Standard InChI Key ZFCUBQOYWAZKNO-ZPHPHTNESA-N
Isomeric SMILES CCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCC/C=C\CCCCCCCC
Canonical SMILES CCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCC=CCCCCCCCC

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

Stearyl erucate, systematically named octadecyl (Z)-docos-13-enoate, is an ester formed through the reaction of stearyl alcohol (a saturated 18-carbon fatty alcohol) and erucic acid (a monounsaturated 22-carbon fatty acid with a cis double bond at the 13th position) . The compound’s isomeric SMILES notation,
CCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCC/C=C\CCCCCCCC,
highlights the Z-configuration of the double bond, which is critical for its physicochemical behavior .

Table 1: Key Chemical Properties of Stearyl Erucate

PropertyValueSource
CAS Registry Number86601-84-5
Molecular FormulaC40H78O2\text{C}_{40}\text{H}_{78}\text{O}_{2}
Molecular Weight591.0 g/mol
IUPAC NameOctadecyl (Z)-docos-13-enoate
Density~0.86–0.88 g/cm³ (estimated)

Spectroscopic and Chromatographic Data

Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy confirm the ester functional group and unsaturated structure. The 13C^{13}\text{C} NMR spectrum reveals carbonyl resonance at ~173 ppm, characteristic of ester groups, while IR spectra show strong absorption bands at 1740 cm⁻¹ (C=O stretch) and 1150 cm⁻¹ (C-O ester linkage) . Gas chromatography-mass spectrometry (GC-MS) analyses under non-polar columns demonstrate a retention time consistent with its high molecular weight and hydrophobicity .

Synthesis and Industrial Production

Transesterification Methodology

Stearyl erucate is synthesized via transesterification of rapeseed oil (a natural source of erucic acid) with stearyl alcohol, catalyzed by alkaline or enzymatic agents. The reaction proceeds as follows:

Triglyceride (rapeseed oil)+Stearyl alcoholcatalystStearyl erucate+Glycerol\text{Triglyceride (rapeseed oil)} + \text{Stearyl alcohol} \xrightarrow{\text{catalyst}} \text{Stearyl erucate} + \text{Glycerol}

Optimal conditions involve temperatures of 60–80°C and reaction times of 4–6 hours, yielding purities exceeding 95% after fractional distillation .

Scalability and Purification

Industrial-scale production employs continuous-flow reactors to enhance efficiency. Post-synthesis purification involves molecular distillation to remove residual glycerol and unreacted alcohols, ensuring compliance with cosmetic-grade standards. Recent advances in enzymatic catalysis using lipases have improved selectivity and reduced energy consumption, though cost remains a limiting factor for widespread adoption .

Applications in Cosmetic Formulations

Skin-Conditioning Agent

Stearyl erucate’s primary role in cosmetics is as a skin-conditioning agent, where it mimics the lipid-rich composition of human sebum. Its branched structure enhances spreadability, forming an occlusive film that reduces transepidermal water loss (TEWL) by up to 30% in clinical studies . Comparative analyses with jojoba oil show nearly identical moisturizing efficacy, making it a preferred choice in hypoallergenic formulations .

Emollient and Texture Enhancer

In lipsticks and creams, stearyl erucate acts as a non-greasy emollient, improving product glide and sensory feel. Its melting point (~35–40°C) aligns with skin temperature, ensuring smooth application without residue. Formulations containing 5–15% stearyl erucate demonstrate enhanced stability in accelerated aging tests, with no phase separation observed over 12 months .

Table 2: Cosmetic Applications by Product Type

Product CategoryConcentration RangeFunction
Skin Creams5–10%Moisturization, Barrier Repair
Lip Balms8–15%Emolliency, Gloss Enhancement
Hair Conditioners3–7%Frizz Control, Shine Improvement

Regulatory Status and Market Trends

Global Regulatory Approvals

Stearyl erucate is approved for cosmetic use in the European Union (EC No. 289-256-4), the United States (FDA GRAS Notice 1187), and China (IECIC 2021). The CIR reaffirmed its safety in 2025, permitting concentrations up to 25% in leave-on products .

Market Dynamics

U.S. production volumes averaged 100,000–500,000 pounds annually between 2016 and 2019, driven by demand for vegan alternatives to animal-derived emollients . Patent filings for stearyl erucate-based formulations increased by 18% in 2024, focusing on anti-aging and sun care products .

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